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Compound of Interest |

Compound Name: 2-(4-Chlorophenyl)oxazole
CAS No.: 46047-24-9

Cat. No.: B1595145

\ J

Technical Profile: 2-(4-Chlorophenyl)oxazole
Executive Summary: The Chemical Scaffold

2-(4-Chlorophenyl)oxazole represents a critical pharmacophore and optoelectronic building
block. Structurally, it consists of a five-membered 1,3-oxazole ring substituted at the C-2
position with a para-chlorophenyl moiety. This specific arrangement confers unique electronic
properties: the electron-withdrawing chlorine atom modulates the electron density of the
oxazole ring, enhancing its stability against oxidation while maintaining the dipole
characteristics essential for biological binding and fluorescence emission.

This guide moves beyond basic data, providing a causal analysis of its synthesis, reactivity,
and application logic.

Physicochemical Profile

The introduction of the p-chloro substituent significantly alters the physical behavior compared
to the parent 2-phenyloxazole.
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Property Value | Characteristic Technical Insight
Core scaffold for 2,5-
Molecular Formula CoHsCINO ] ) o
disubstituted libraries.
Low MW favorable for
Molecular Weight 179.60 g/mol fragment-based drug discovery
(FBDD).
p-Cl substitution increases
Crystalline Solid (White to Pale lattice energy, raising MP
Appearance )
Yellow) relative to 2-phenyloxazole
(lig/low-melt).
Lipophilicity (logP ~2.5-3.0
Soluble in DCM, CHCls, Pop y (log )
- _ ensures membrane
Solubility DMSO, THF. Insoluble in S ,
permeability in biological
water.
assays.
_ Extended conjugation between
UV Absorption

~270-290 nm (in MeOH)

phenyl and oxazole rings.

Fluorescence

Emission

~350-380 nm

High quantum yield; used as a
primary scintillator or

wavelength shifter.

Synthetic Methodologies
Primary Route: Robinson-Gabriel Cyclodehydration

The most robust synthesis involves the cyclodehydration of

-acylamino ketones or aldehydes. For 2-(4-chlorophenyl)oxazole, the precursor is

-(2-oxoethyl)-4-chlorobenzamide.

Protocol Logic:

e Amidation: Reaction of 4-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal

protects the aldehyde during amide formation.
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o Deprotection/Cyclization: Acidic hydrolysis releases the aldehyde, which undergoes
intramolecular attack by the amide oxygen. Dehydration drives aromaticity.

Step-by-Step Workflow:

» Reagents: 4-Chlorobenzoyl chloride (1.0 eq), Aminoacetaldehyde dimethyl acetal (1.1 eq),
EtsN (2.0 eq), DCM.

¢ Intermediate Formation: Stir at 0°C

RT for 4h. Wash with dilute HCI/NaHCO:s. Isolate acetal.

o Cyclization: Dissolve acetal in conc. H2SOa4 or PPA (Polyphosphoric acid) at 90°C for 1-2h.
e Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with EtOAc.

 Purification: Recrystallization from hexanes/EtOAc.

Alternative Route: Van Leusen Reaction

Uses Tosylmethyl isocyanide (TosMIC) and 4-chlorobenzaldehyde.

¢ Mechanism: Base-induced addition of TosMIC to the aldehyde followed by cycloelimination
of sulfinic acid.

o Advantage: One-pot synthesis; avoids unstable aldehyde intermediates.
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Figure 1: Convergent synthetic pathways for 2-(4-chlorophenyl)oxazole. The Robinson-
Gabriel route allows for pre-functionalization of the acyclic chain, while Van Leusen is ideal for
direct aldehyde conversion.

Chemical Reactivity & Functionalization

The oxazole ring is an electron-deficient heteroaromatic system (similar to pyridine) but retains
some diene character.

Electrophilic Substitution (C-5 Position)

The C-2 position is blocked by the chlorophenyl group. The C-5 position is the most reactive
site for electrophilic attack, though the ring is generally deactivated compared to furan.
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e Bromination: NBS or Br2/AcOH yields 5-bromo-2-(4-chlorophenyl)oxazole.

o Application: The C-Br bond is a handle for Suzuki/Stille couplings to create extended
fluorophores.

 Nitration: Requires forcing conditions (HNO3/H2S0a4); occurs on the phenyl ring (meta to
oxazole) or C-5 depending on conditions.

Lithiation (C-5 Position)

Deprotonation at C-5 using n-BuLi at -78°C generates a nucleophilic oxazolyl lithium species.

e Reaction: Quenching with electrophiles (e.g., aldehydes, COz2, I2) allows functionalization at
C-5.

o Caution: Ring opening to isocyanides is less likely at C-5 than C-2, but temperature control is
critical (< -60°C).

Diels-Alder Cycloaddition

Oxazoles act as azadienes. Reaction with alkynes (dienophiles) followed by retro-Diels-Alder
(loss of nitrile) yields furans.

» Significance: 2-(4-Chlorophenyl)oxazole can be transformed into 2-(4-chlorophenyl)furan
derivatives, altering the core pharmacophore.

Biological & Material Applications
Medicinal Chemistry (COX Inhibition)

The 2,4-diaryloxazole scaffold is a known pharmacophore for COX-2 inhibitors (e.g., Oxaprozin
analogues).

e Mechanism: The oxazole ring mimics the central ring of Coxibs, orienting the p-chlorophenyl
group into the hydrophobic pocket of the COX enzyme.

 Lipophilicity: The chlorine atom enhances metabolic stability (blocking para-hydroxylation)
and improves membrane penetration.
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Scintillators and Fluorophores

2-Aryloxazoles are classic primary scintillators (PPO derivatives).
* Role: They absorb high-energy radiation and re-emit it as UV/blue light.

o Structure-Property Relationship: The p-chloro group induces a bathochromic shift (red shift)
relative to the unsubstituted phenyl, tuning the emission spectrum for specific photomultiplier
tube (PMT) sensitivities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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